molecular formula C15H16N8O2S2 B155359 Theophylline, 8,8'-methylenebis(2-thio- CAS No. 1915-58-8

Theophylline, 8,8'-methylenebis(2-thio-

Cat. No. B155359
CAS RN: 1915-58-8
M. Wt: 404.5 g/mol
InChI Key: QIRUGLODEIPRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theophylline, 8,8'-methylenebis(2-thio-) is a chemical compound commonly used in scientific research. It is a derivative of theophylline, a xanthine alkaloid found in tea leaves and cocoa beans. Theophylline, 8,8'-methylenebis(2-thio-) is a white crystalline powder that is soluble in water and ethanol. It has a variety of applications in scientific research, including as a reagent in organic synthesis and as a tool for studying enzyme kinetics.

Mechanism Of Action

The mechanism of action of theophylline, 8,8'-methylenebis(2-thio-) is not fully understood. However, it is believed to act as a metal chelator, binding to metal ions in enzymes and inhibiting their activity. The compound may also act as a reducing agent, interacting with metal ions to alter their oxidation state.

Biochemical And Physiological Effects

Theophylline, 8,8'-methylenebis(2-thio-) has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including carbonic anhydrase and urease. The compound has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, theophylline, 8,8'-methylenebis(2-thio-) has been shown to have anti-inflammatory effects, reducing inflammation in animal models.

Advantages And Limitations For Lab Experiments

Theophylline, 8,8'-methylenebis(2-thio-) has several advantages for lab experiments. It is a relatively inexpensive reagent that is easy to synthesize. It is also stable under a wide range of conditions, making it easy to handle and store. However, the compound is not very soluble in organic solvents, which can limit its use in some experiments. In addition, the compound's mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on theophylline, 8,8'-methylenebis(2-thio-). One area of interest is the compound's potential as an anti-inflammatory agent. Further research is needed to determine the mechanism by which the compound reduces inflammation and to evaluate its potential as a therapeutic agent. Another area of interest is the compound's use as a tool for studying enzyme kinetics. Further research is needed to fully understand the compound's mechanism of action and to develop new methods for using it in enzyme assays. Finally, theophylline, 8,8'-methylenebis(2-thio-) may have potential as a metal chelator for use in environmental remediation. Further research is needed to evaluate its effectiveness in removing heavy metals from contaminated soil and water.

Synthesis Methods

Theophylline, 8,8'-methylenebis(2-thio-) can be synthesized by reacting theophylline with carbon disulfide and sodium hydroxide. The reaction produces a dithiocarbamate salt, which can be further reacted with formaldehyde to produce the final product.

Scientific Research Applications

Theophylline, 8,8'-methylenebis(2-thio-) is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, where it is used to introduce a thioether group into molecules. It is also used as a tool for studying enzyme kinetics, particularly for enzymes that contain metal ions. The compound can be used to inhibit enzyme activity, allowing researchers to study the effects of the enzyme on biological systems.

properties

CAS RN

1915-58-8

Product Name

Theophylline, 8,8'-methylenebis(2-thio-

Molecular Formula

C15H16N8O2S2

Molecular Weight

404.5 g/mol

IUPAC Name

8-[(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)methyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one

InChI

InChI=1S/C15H16N8O2S2/c1-20-10-8(12(24)22(3)14(20)26)16-6(18-10)5-7-17-9-11(19-7)21(2)15(27)23(4)13(9)25/h5H2,1-4H3,(H,16,18)(H,17,19)

InChI Key

QIRUGLODEIPRED-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CC3=NC4=C(N3)C(=O)N(C(=S)N4C)C

Canonical SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CC3=NC4=C(N3)C(=O)N(C(=S)N4C)C

Other CAS RN

1915-58-8

Origin of Product

United States

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